![molecular formula C20H18ClN5 B2449496 3-(4-chlorophényl)-2,5-diméthyl-N-(pyridin-3-ylméthyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862198-86-5](/img/structure/B2449496.png)

3-(4-chlorophényl)-2,5-diméthyl-N-(pyridin-3-ylméthyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

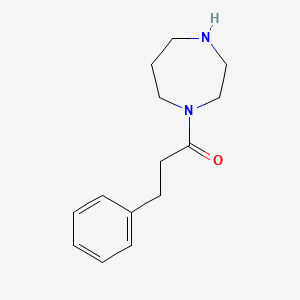

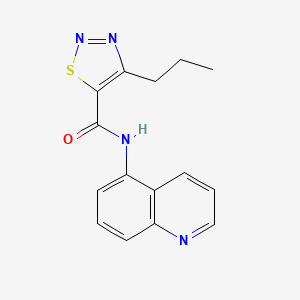

The compound “3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Applications De Recherche Scientifique

Activité anticancéreuse

Dérivés de la pyrazolopyrimidine : , comme le composé en question, ont été largement étudiés pour leurs propriétés anticancéreuses . Ils sont connus pour présenter une activité contre diverses lignées cellulaires cancéreuses, y compris les cellules cancéreuses du rein. La structure du composé, qui comprend un noyau de pyrazolo[1,5-a]pyrimidine, est similaire à celle des analogues de la purine et s’est avérée prometteuse en tant qu’inhibiteur de la CDK2 . La CDK2 est une enzyme essentielle dans la régulation du cycle cellulaire, et son inhibition peut entraîner un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses .

Applications antimicrobiennes et antivirales

L’échafaudage de la pyrazolopyrimidine est également associé à des activités antimicrobiennes et antivirales . Cette classe de composés peut interférer avec les processus de réplication de divers agents pathogènes, offrant un potentiel de traitement pour les maladies infectieuses.

Effets neuroprotecteurs

Des recherches ont indiqué que les dérivés de la pyrazolopyrimidine peuvent avoir des effets neuroprotecteurs. Ils peuvent moduler des enzymes comme l’acétylcholinestérase (AchE), qui est essentielle à la transmission de l’influx nerveux. Des modifications de l’activité de l’AchE sont associées à des troubles neurologiques, et les composés ciblant cette enzyme pourraient être bénéfiques dans le traitement de ces affections .

Propriétés antioxydantes

Ces composés peuvent agir comme des antioxydants, combattant le stress oxydatif qui est lié à de nombreuses maladies. En neutralisant les espèces réactives de l’oxygène (ROS), ils peuvent protéger les composants cellulaires contre les dommages .

Activité antitrypanosomique

Les pyrazolopyrimidines ont montré une activité antitrypanosomique, suggérant leur utilisation dans le traitement des maladies causées par les parasites Trypanosoma . Ceci est particulièrement pertinent pour des affections comme la maladie du sommeil.

Potentiel antidépresseur et anti-inflammatoire

Le squelette du composé a été associé à des propriétés antidépressives et anti-inflammatoires. En modulant les voies biochimiques, il peut contribuer à l’atténuation des symptômes dépressifs et des réponses inflammatoires .

Effets anticonvulsivants

Il existe des preuves suggérant que les dérivés de la pyrazolopyrimidine peuvent servir d’anticonvulsivants. Ils peuvent stabiliser les fréquences de décharge neuronale, ce qui est bénéfique pour prévenir les crises .

Antimétabolisme dans les réactions biochimiques de la purine

En tant qu’analogues de la purine, ces composés peuvent agir comme des antimetabolites dans les réactions biochimiques de la purine, ce qui est un mécanisme souvent exploité en chimiothérapie anticancéreuse pour inhiber la croissance cellulaire .

Chacune de ces applications démontre la polyvalence et le potentiel de « 3-(4-chlorophényl)-2,5-diméthyl-N-(pyridin-3-ylméthyl)pyrazolo[1,5-a]pyrimidin-7-amine » dans la recherche scientifique et la médecine. Des études en cours continuent d’explorer et d’élargir ces applications, soulignant l’importance du composé dans divers domaines thérapeutiques.

Toxicologie aquatique

Ce composé a des applications potentielles en toxicologie aquatique. Des études sur des dérivés de la pyrazoline similaires ont été menées pour évaluer leurs effets sur les organismes aquatiques tels que les alevins de truite arc-en-ciel . Ces études sont cruciales pour comprendre l’impact environnemental des composés chimiques.

Synthèse de dérivés hétérocycliques

Le composé sert de précurseur clé dans la synthèse de divers dérivés hétérocycliques. Ces dérivés sont importants dans le développement de nouveaux médicaments présentant des activités anticancéreuses potentielles .

Effets inhibiteurs sur les kinases

Les dérivés de la pyrazolopyrimidine se sont avérés avoir des effets inhibiteurs sur différentes kinases, qui sont des enzymes jouant un rôle important dans les voies de signalisation des cellules. Cette inhibition peut être exploitée à des fins thérapeutiques, en particulier dans les maladies où l’activité des kinases est dysrégulée .

Amélioration de la génération de seconde harmonique (SHG)

La structure du composé peut être utilisée pour améliorer la génération de seconde harmonique (SHG), qui est un processus optique non linéaire. Cela a des implications dans le domaine de la photonique et des télécommunications .

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell division, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell death . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests that it can reach its target in sufficient concentrations

Result of Action

The compound has shown significant cytotoxic activities against various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induced apoptosis within HCT cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been carried out under ultrasonic-assisted conditions, suggesting that the compound’s synthesis and stability might be sensitive to temperature and pressure . .

Analyse Biochimique

Biochemical Properties

Pyrazolopyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Preliminary studies suggest that it may have cytotoxic activities against certain cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5/c1-13-10-18(23-12-15-4-3-9-22-11-15)26-20(24-13)19(14(2)25-26)16-5-7-17(21)8-6-16/h3-11,23H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABZCFOSPNLXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)

![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)

![N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2449426.png)

![2-[(1-Naphthyloxy)methyl]-1h-benzimidazole](/img/structure/B2449428.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2449432.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)